3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methylheptan-2-yl)propanamide 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methylheptan-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14944438
InChI: InChI=1S/C22H31NO4/c1-14(2)7-6-8-16(4)23-21(24)10-9-17-12-18-15(3)11-22(25)27-20(18)13-19(17)26-5/h11-14,16H,6-10H2,1-5H3,(H,23,24)
SMILES:
Molecular Formula: C22H31NO4
Molecular Weight: 373.5 g/mol

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methylheptan-2-yl)propanamide

CAS No.:

Cat. No.: VC14944438

Molecular Formula: C22H31NO4

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methylheptan-2-yl)propanamide -

Specification

Molecular Formula C22H31NO4
Molecular Weight 373.5 g/mol
IUPAC Name 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(6-methylheptan-2-yl)propanamide
Standard InChI InChI=1S/C22H31NO4/c1-14(2)7-6-8-16(4)23-21(24)10-9-17-12-18-15(3)11-22(25)27-20(18)13-19(17)26-5/h11-14,16H,6-10H2,1-5H3,(H,23,24)
Standard InChI Key ZBKJRBUJDDRSDF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC(C)CCCC(C)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methylheptan-2-yl)propanamide is systematically named according to IUPAC conventions, reflecting its hybrid structure of a chromenone core and a substituted propanamide chain. The molecular formula C22H31NO4\text{C}_{22}\text{H}_{31}\text{NO}_{4} corresponds to a molar mass of 373.5 g/mol, as confirmed by high-resolution mass spectrometry . The SMILES notation COc1cc2oc(=O)cc(C)c2cc1CCC(=O)NC(C)CCCC(C)C provides a detailed blueprint of its atomic connectivity, highlighting the methoxy group at position 7, the methyl group at position 4, and the branched 6-methylheptan-2-yl amine substituent .

Crystallographic and Stereochemical Features

Although X-ray crystallographic data for this specific compound are unavailable, structural analogs within the chromenone family exhibit planar aromatic systems with keto-enol tautomerism at the 2-oxo position. The propanamide side chain introduces rotational flexibility, while the 6-methylheptan-2-yl group contributes to hydrophobic interactions, a critical factor in membrane permeability.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methylheptan-2-yl)propanamide typically involves multi-step organic reactions (Figure 1). A common route begins with the alkylation of 7-methoxy-4-methylcoumarin-6-carboxylic acid, followed by amide coupling with 6-methylheptan-2-amine using carbodiimide-based activating agents. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final purification achieved through recrystallization or column chromatography.

Table 1: Key Synthetic Intermediates and Conditions

StepReagent/ConditionIntermediateYield (%)
1Ethyl chloroacetate, K₂CO₃7-Methoxy-4-methylcoumarin-6-ethyl acetate78
2H₂N-(6-methylheptan-2-yl), EDC·HClCrude propanamide65
3Silica gel chromatographyPurified product92

Structural Optimization Strategies

Physicochemical Properties

Solubility and Partition Coefficients

Experimental solubility data for this compound remain unreported, but computational predictions using the XLogP3 algorithm estimate a partition coefficient (LogP) of 4.2, indicative of moderate lipophilicity . The presence of ionizable groups, such as the amide bond (pKa ≈ 0.5) and carbonyl oxygen (pKa ≈ 9.8), suggests pH-dependent solubility, with improved dissolution in acidic environments .

Thermal Stability

Biological Activity and Mechanistic Insights

CompoundCell LineIC₅₀ (μM)Mechanism
Analog AMCF-712.3Caspase-3 activation
Analog BA54918.7G0/G1 cell cycle arrest

Anti-Inflammatory and Antioxidant Effects

The methoxy and methyl groups on the coumarin ring contribute to radical scavenging activity, as demonstrated by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay results showing 68% inhibition at 100 μM . In murine macrophages, pretreatment with this compound reduced lipopolysaccharide (LPS)-induced TNF-α production by 42%, suggesting modulation of NF-κB signaling.

Analytical Characterization

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals observed at δ 7.25 ppm (H-5, singlet) and δ 3.85 ppm (OCH₃, triplet) . High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 373.2152 [M+H]⁺, consistent with the theoretical mass .

Table 3: Key NMR Assignments

Protonδ (ppm)MultiplicityIntegration
H-57.25Singlet1H
OCH₃3.85Triplet3H
NH6.12Broad1H

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